![molecular formula C21H26ClN5O2 B2513468 9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923398-81-6](/img/structure/B2513468.png)
9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . Under Hantzsch thiazole synthesis conditions, these precursors yield the new compound. The reaction proceeds via a facile process, combining a substituted thiourea with α-halo ketones in the presence of ethanol as a green solvent. Thiazole chemistry has significant implications in drug development, with various drugs derived from it, including antimicrobials, antifungals, antiretrovirals, and antineoplastics .
Wissenschaftliche Forschungsanwendungen
Tautomerism and Molecular Interactions
The study of tautomerism in nucleic acid bases, including purines, has shown significant insights into the molecular interactions and stability of these compounds in various environments. The research by Person et al. (1989) explores how tautomeric equilibria of purine and pyrimidine bases can change due to interactions with their environment, affecting their stability and biological significance. This study highlights the importance of understanding molecular interactions in developing synthetic analogs for therapeutic and research purposes Person et al., 1989.
Bioactive Heterocycles as Enzyme Inhibitors
Chauhan and Kumar (2015) provided a comprehensive review on bioactive fused heterocycles acting as purine-utilizing enzyme inhibitors. These compounds play a critical role in treating diseases like malaria, cancer, and autoimmune disorders. The study underscores the potential of purine analogs in designing drugs with targeted medicinal activities Chauhan & Kumar, 2015.
Metal Complexes and Catalysis
The synthesis and application of metal complexes utilizing purine analogs have been explored for catalytic purposes, including olefin metathesis. Lefebvre et al. (1995) discussed the synthesis and properties of aryloxy complexes of tungsten, demonstrating their utility in organic synthesis and polymerization processes. This research opens avenues for the application of purine analogs in advanced material synthesis and catalysis Lefebvre et al., 1995.
MLCT Excited States in Coordination Compounds
Research on the metal-to-ligand charge transfer (MLCT) excited states of cuprous bis-phenanthroline coordination compounds, as detailed by Scaltrito et al. (2000), reveals significant insights into the electronic properties of purine analogs when bound to metal ions. These findings have implications for the development of photonic and electronic materials based on purine structures Scaltrito et al., 2000.
Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives
Gondkar, Deshmukh, and Chaudhari (2013) investigated the anti-inflammatory activity of substituted 1,2,3,4-tetrahydropyrimidine derivatives, showcasing the potential of purine analogs in developing new anti-inflammatory agents. This study highlights the versatility of purine structures in medicinal chemistry, offering pathways to new therapeutic options Gondkar et al., 2013.
Eigenschaften
IUPAC Name |
9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-4-5-6-10-27-19(28)17-18(24(3)21(27)29)23-20-25(11-7-12-26(17)20)15-9-8-14(2)16(22)13-15/h8-9,13H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFVUPPHNLOHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)
![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)

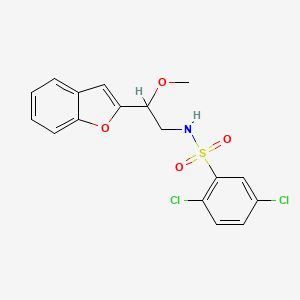
![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)
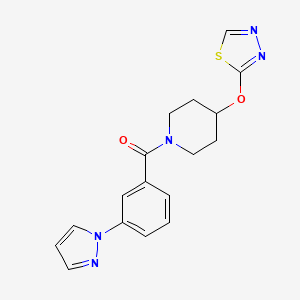
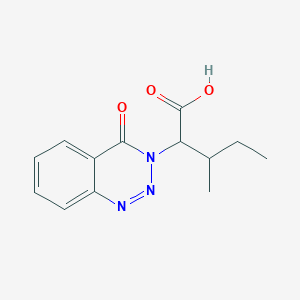
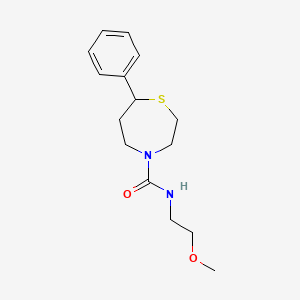

![2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2513399.png)

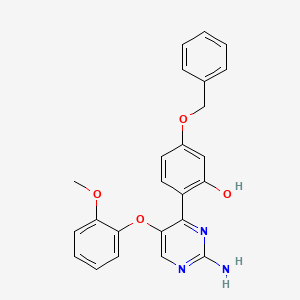
![2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2513403.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B2513405.png)